N-(3-methoxyphenyl)-2-((4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)thio)acetamide

Description

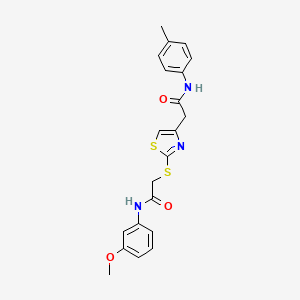

N-(3-methoxyphenyl)-2-((4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)thio)acetamide is a thiazole-based acetamide derivative characterized by a 3-methoxyphenyl group attached to an acetamide backbone and a thioether-linked thiazole ring bearing a 2-oxo-2-(p-tolylamino)ethyl substituent. The compound's molecular formula is C₂₁H₂₁N₃O₃S₂, with a molecular weight of 427.5 g/mol (calculated from ).

Properties

IUPAC Name |

2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3S2/c1-14-6-8-15(9-7-14)22-19(25)11-17-12-28-21(24-17)29-13-20(26)23-16-4-3-5-18(10-16)27-2/h3-10,12H,11,13H2,1-2H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STSVZMJQERPTIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-methoxyphenyl)-2-((4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)thio)acetamide is a synthetic compound notable for its potential biological activities, particularly in the fields of oncology and pharmacology. Its complex structure suggests multiple mechanisms of action, making it a candidate for further research into therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C20H20N4O3S2, with a molecular weight of 428.53 g/mol. The compound features a thiazole ring, which is known for its biological activity, particularly in anticancer research.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of thiazole compounds have demonstrated significant cytotoxic effects against various cancer cell lines. The inhibition of key proteins involved in cell proliferation and survival, such as VEGFR-2 and AKT, has been observed in related compounds, suggesting that this compound may exhibit similar mechanisms.

- Caspase Activation : The compound may induce apoptosis through caspase activation, leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : It has been suggested that this compound can cause S phase arrest in the cell cycle, which is critical for halting the proliferation of cancer cells.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the cytotoxic effects of thiazole derivatives, including the target compound. The results from these studies are summarized in Table 1.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HepG2 | 29 | Apoptosis induction |

| N-(3-methoxyphenyl)-2-thiazole derivative | PC-3 | 25 | VEGFR inhibition |

| Other Thiazole Derivative | HeLa | 20 | AKT inhibition |

Comparative Studies

Comparative studies between various thiazole derivatives indicate that modifications to the thiazole ring can significantly alter biological activity. For example, compounds with additional electron-donating groups showed enhanced cytotoxicity against HepG2 cells.

Discussion

The biological activity of this compound appears promising based on current research. Its ability to inhibit key survival pathways in cancer cells suggests potential as a therapeutic agent. However, further studies are necessary to fully elucidate its mechanisms and optimize its efficacy.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations in Thiazole-Acetamide Derivatives

The target compound shares structural motifs with several analogs reported in the literature. Key comparisons include:

Positional Isomers of Methoxyphenyl Groups

- N-(4-methoxyphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide (CAS 941981-02-8) Differs in the methoxy group position (4-methoxyphenyl vs. 3-methoxyphenyl). Molecular weight: 427.5 g/mol (same as target compound). The para-methoxy substitution may enhance metabolic stability but reduce steric hindrance compared to the meta-position.

Variations in Amino Substituents

- N-(4-methoxyphenyl)-2-((4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)thio)acetamide (CAS 941892-61-1) Replaces p-tolylamino with propylamino (aliphatic vs. aromatic amine). Molecular weight: 393.47 g/mol (lower due to simpler substituent). Aliphatic amines generally increase solubility but may reduce target binding affinity compared to aromatic amines.

Benzyl vs. Phenyl Substituents

- N-(3-methoxybenzyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide (CAS 942001-68-5) Features a 3-methoxybenzyl group instead of 3-methoxyphenyl. Molecular weight: 441.6 g/mol (higher due to the benzyl extension).

Thiazole Derivatives as Enzyme Inhibitors

highlights thiazole-acetamide derivatives (e.g., compounds 13–18) designed as matrix metalloproteinase (MMP) inhibitors. These compounds incorporate piperazine rings and halogenated aryl groups (e.g., 4-chlorophenyl in compound 14), which enhance hydrogen bonding and hydrophobic interactions with enzyme active sites.

Antiproliferative Activity

reports thiazolidinone derivatives with mild antiproliferative activity against tumor cell lines. While the target compound’s bioactivity is unspecified, its structural resemblance to these derivatives (e.g., thiourea and thioether linkages) implies possible cytotoxicity.

Physicochemical and Spectroscopic Properties

Melting Points and Solubility

- Higher melting points correlate with crystalline stability, influenced by substituent polarity (e.g., 4-methoxyphenyl in compound 18: 302–303°C vs. 4-fluorophenyl in compound 15: 269–270°C).

- The p-tolylamino group in the target compound likely increases hydrophobicity compared to polar groups like morpholine ().

Spectral Characterization

- NMR and MS data for analogs () confirm structural integrity. For example, compound 9 () shows diagnostic ¹H-NMR signals for chlorobenzylidene (δ 7.2–7.4 ppm) and thioxoacetamide (δ 4.3 ppm). Similar signals are expected for the target compound’s p-tolylamino and thioether groups.

Comparative Data Table

Q & A

Q. What are the optimal reaction conditions for synthesizing N-(3-methoxyphenyl)-2-((4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)thio)acetamide?

- Methodological Answer : Synthesis requires multi-step protocols with strict control of reaction parameters. Key steps include:

- Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide, ethanol) improve solubility and reaction efficiency .

- Temperature : Reflux conditions (e.g., 70–80°C in ethanol for 8 hours) are critical for high yields (e.g., 87% yield in ).

- Catalysts : Bases like triethylamine or catalysts such as thiocarbonyl-bis-thioglycolic acid enhance intermediate formation .

- Purification : Recrystallization (e.g., acetic acid) or column chromatography ensures purity .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with aromatic protons (δ 6.8–7.5 ppm) and carbonyl groups (δ 165–175 ppm) as key signals .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, S-C=S at ~1200 cm⁻¹) .

- HPLC : Monitors reaction progress and purity (>95% purity recommended for biological assays) .

Advanced Research Questions

Q. How can researchers design experiments to determine the mechanism of action in biological assays?

- Methodological Answer :

- Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding affinity with enzymes (e.g., α-glucosidase) or receptors .

- Enzyme Inhibition Assays : Measure IC₅₀ values via spectrophotometric methods (e.g., α-glucosidase inhibition in ).

- Cellular Assays : Evaluate cytotoxicity (MTT assay) or apoptosis (Annexin V staining) in cancer cell lines .

- Control Experiments : Compare with known inhibitors (e.g., acarbose for α-glucosidase) to validate specificity .

Q. How should discrepancies in biological activity data across studies be addressed?

- Methodological Answer :

- Purity Verification : Re-analyze compound purity via HPLC and elemental analysis to rule out impurities .

- Assay Standardization : Ensure consistent protocols (e.g., pH, temperature, cell passage number) .

- Structural Confirmation : Re-examine NMR/MS data to confirm batch-to-batch consistency .

- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent residues affecting assays) .

Q. What strategies are effective for establishing structure-activity relationships (SAR) for analogs of this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., p-tolyl to 4-fluorophenyl) and measure activity changes .

- Biological Profiling : Test analogs against diverse targets (e.g., antimicrobial, anticancer panels) to identify selectivity .

- Computational Modeling : Use QSAR (Quantitative SAR) models to correlate electronic properties (e.g., logP, H-bond donors) with activity .

- Crystallography : Resolve X-ray structures of compound-target complexes to identify critical binding motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.